3,5-Dibromo-2-methoxypyridin-4-amine
Overview
Description
3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dibromo-2-methoxy-4-pyridinamine . The InChI code is 1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
3,5-Dibromo-2-methoxypyridin-4-amine is a white to yellow solid . It has a molecular weight of 281.93 .Scientific Research Applications
Biogenic Amines in Fish Safety
Biogenic amines, formed by the decarboxylation of amino acids, play significant roles in fish safety and quality. While histamine is widely associated with scombroid food poisoning, its presence alone may not suffice to cause toxicity unless potentiated by other amines like putrescine and cadaverine. These amines also contribute to fish spoilage, with cadaverine being a useful index for the initial decomposition stage. Understanding the relationships between these amines can elucidate the mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi et al., 2009).
Surface Chemistry for Biomolecule Immobilization
Plasma surface treatments and plasma polymerization can create polymeric surfaces with reactive chemical groups such as amine, carboxy, hydroxy, and aldehyde. These surfaces are crucial for the covalent immobilization of biomolecules, promoting bio-specific interfacial responses. However, the shelf life of amine surfaces can be limited due to post-plasma oxidation reactions, highlighting the importance of understanding surface chemistry for effective biomolecule immobilization (Siow et al., 2006).
Synthesis and Complexation of Aminopyridines
Aminopyridines, including 3,5-Dibromo-2-methoxypyridin-4-amine, have been extensively studied for their diverse pharmacological activities. This research delves into efficient synthesis procedures, coordination with metals, and the array of solvents used for purification, aiming to develop compounds with high bioactivity and low toxicity. The exploration of synthetic methods and biological activities associated with aminopyridine derivatives can significantly contribute to pharmaceutical and chemical industries (Orie et al., 2021).
Safety And Hazards
The safety data sheet for 3,5-Dibromo-2-methoxypyridin-4-amine suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
3,5-dibromo-2-methoxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATSPPDLTHUICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methoxypyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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